molecular formula C28H25N5O2 B6583452 6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one CAS No. 900256-83-9

6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

Cat. No.: B6583452
CAS No.: 900256-83-9
M. Wt: 463.5 g/mol
InChI Key: LMSDMACZHOWFBH-UHFFFAOYSA-N
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Description

The compound 6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaen-2-one is a structurally complex molecule featuring a fused tricyclic core (triazatricyclo[7.4.0.0³⁷]trideca-pentaenone) substituted with a benzyl group and a 4-phenylpiperazine-1-carbonyl moiety.

The synthesis of such compounds typically involves multi-step strategies, including:

  • Coupling reactions (e.g., carboxamide formation via HCTU-mediated activation, as seen in analogous piperazine-carboxamide syntheses) .
  • Piperazine functionalization (e.g., introducing aryl substituents via nucleophilic substitution or isocyanate reactions) .

Properties

IUPAC Name

6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2/c34-27-23-19-24(28(35)31-17-15-30(16-18-31)22-11-5-2-6-12-22)33(20-21-9-3-1-4-10-21)26(23)29-25-13-7-8-14-32(25)27/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDMACZHOWFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(N3CC5=CC=CC=C5)N=C6C=CC=CN6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a complex tricyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a triazatricyclo structure that contributes to its unique pharmacological properties. The presence of the benzyl and phenylpiperazine moieties suggests potential interactions with various biological targets.

Molecular Structure

  • Molecular Formula : C23H24N4O
  • Molecular Weight : 384.46 g/mol

Antiviral Activity

Research indicates that derivatives of piperazine compounds exhibit significant antiviral properties. For instance, a study on related piperazine derivatives demonstrated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The compound's structural similarities to known antiviral agents suggest it may possess similar activity.

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies have shown that certain piperazine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The specific activity of this compound against these pathogens remains to be fully characterized.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes involved in viral replication or bacterial metabolism. The presence of the piperazine ring is known to facilitate binding to various biological targets due to its ability to mimic neurotransmitters and other biologically active molecules.

Study 1: Antiviral Efficacy

In a recent study evaluating the antiviral efficacy of piperazine derivatives:

  • Tested Compounds : Several derivatives including those structurally related to the target compound.
  • Results : Moderate antiviral activity was observed against CVB-2 and HSV-1 with IC50 values ranging from 50 to 100 µM .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of piperazine derivatives:

  • Pathogens Tested : Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans.
  • Findings : Some derivatives showed significant inhibition zones in agar diffusion tests, indicating potential as antimicrobial agents .

Comparison with Similar Compounds

Target Compound vs. Benzo[b][1,4]Oxazin-3(4H)-One Analogues

Feature Target Compound Benzo[b][1,4]Oxazin-3(4H)-One Analogues
Core Structure Triazatricyclo[7.4.0.0³⁷]trideca-pentaenone Benzo[b][1,4]oxazin-3(4H)-one
Key Substituents Benzyl, 4-phenylpiperazine-carboxamide N-Phenylpiperazine-carboxamide, variable aryl groups
Synthetic Route Likely HCTU-mediated coupling HCTU-mediated coupling of acids and amines
Bioactivity Target Hypothesized CNS receptors (e.g., D3) Not explicitly stated; likely CNS or antimicrobial

Discussion: The rigid triazatricyclo core of the target compound may enhance receptor binding selectivity compared to the more flexible benzooxazinone scaffold. However, the latter’s synthetic modularity allows for broader SAR exploration .

Piperazine Substituent Effects

Target Compound vs. Dopamine D3-Selective Analogues

Feature Target Compound Compound 7k (D3-Selective)
Piperazine Substituent 4-Phenyl 2-(Trifluoromethyl)phenyl
Linker Direct carboxamide Pentanamide spacer
Bioactivity Unknown (presumed CNS activity) High D3 receptor selectivity (>100-fold over D2)

Discussion : The 4-phenyl group in the target compound may reduce D3 selectivity compared to the 2-(trifluoromethyl)phenyl group in 7k, as electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity and selectivity in piperazine-based ligands .

Functional Group Comparisons

Compound Class Example Structure Key Functional Groups Potential Advantages
Target Compound Triazatricyclo core + benzyl/piperazine Carboxamide, fused heterocycles Rigidity for target specificity
Quinolone Derivatives 7-(4-Piperazinyl)-quinolinecarboxylic acid Carboxylic acid, piperazine Antibacterial activity (e.g., fluoroquinolones)
Piperazine Carboxamides N-Phenylpiperazine-1-carboxamide Carboxamide, arylpiperazine Tunable pharmacokinetics

Discussion: The carboxamide group in the target compound improves solubility and membrane permeability compared to carboxylic acid derivatives (e.g., quinolones) . However, the absence of ionizable groups (e.g., -COOH) may limit water solubility.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for piperazine-carboxamide derivatives, employing coupling reagents like HCTU .
  • Structural Insights : While PDB entries for this compound are unavailable, docking studies using related piperazine-containing ligands could guide optimization .

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